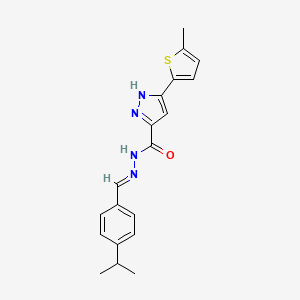![molecular formula C26H24ClN5O3S B11986646 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986646.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide est un composé organique complexe qui présente un cycle triazole, un groupe sulfanyl et une partie hydrazide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l’hydrazine et un composé nitrile approprié.
Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit par une réaction de substitution nucléophile, où un thiol réagit avec l’intermédiaire triazole.
Réaction de condensation : La dernière étape implique une réaction de condensation entre l’intermédiaire triazole-sulfanyl et un aldéhyde pour former l’hydrazide.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse susmentionnées pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler le cycle triazole ou la partie hydrazide, conduisant potentiellement à la formation d’amines ou d’autres dérivés réduits.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile aromatique, introduisant divers substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les réactions de substitution électrophile aromatique utilisent souvent des réactifs tels que les halogènes (Cl2, Br2) ou des agents nitrants (HNO3/H2SO4).
Principaux produits
Oxydation : Sulfoxydes, sulfones
Réduction : Amines, dérivés triazoles réduits
Substitution : Composés aromatiques halogénés ou nitrés
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien ou anticancéreux en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, tels que des polymères ou des revêtements.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de ce composé est probablement lié à sa capacité à interagir avec des cibles moléculaires spécifiques. Le cycle triazole et le groupe sulfanyl peuvent former des interactions fortes avec les enzymes ou les récepteurs, inhibant potentiellement leur activité. La partie hydrazide peut également jouer un rôle dans la liaison aux molécules biologiques, perturbant leur fonction normale.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide
- 2-{[5-(4-chlorophényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-éthoxy-3-méthoxyphényl)méthylidène]acétohydrazide
Unicité
Ce composé est unique en raison de sa combinaison d’un cycle triazole, d’un groupe sulfanyl et d’une partie hydrazide. Cette combinaison de groupes fonctionnels confère un ensemble unique de propriétés chimiques et d’activités biologiques potentielles que l’on ne trouve pas couramment dans d’autres composés.
Propriétés
Formule moléculaire |
C26H24ClN5O3S |
|---|---|
Poids moléculaire |
522.0 g/mol |
Nom IUPAC |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5O3S/c1-3-35-22-14-9-18(15-23(22)34-2)16-28-29-24(33)17-36-26-31-30-25(19-10-12-20(27)13-11-19)32(26)21-7-5-4-6-8-21/h4-16H,3,17H2,1-2H3,(H,29,33)/b28-16+ |
Clé InChI |
GFYVLGNURWKHSA-LQKURTRISA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2,2,2-Trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}-2-thiophenecarboxamide](/img/structure/B11986569.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11986596.png)
![Isopentyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11986606.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11986612.png)
![{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzylidene}propanedinitrile](/img/structure/B11986615.png)

![3-amino-6-tert-butyl-N-(3-nitrophenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11986628.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11986631.png)

![[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B11986638.png)

![Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11986656.png)
